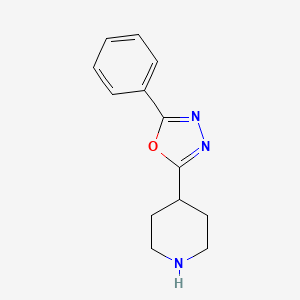

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Description

Chemical Identity and IUPAC Nomenclature

This compound represents a structurally complex heterocyclic compound characterized by the fusion of two distinct pharmacologically active moieties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole. The compound possesses the Chemical Abstracts Service registry number 280110-78-3, establishing its unique chemical identity within the global chemical database.

The molecular formula of this compound is C₁₃H₁₅N₃O, corresponding to a molecular weight of 229.28 grams per mole. The structural architecture encompasses a central 1,3,4-oxadiazole ring system substituted at the 2-position with a phenyl group and at the 5-position with a piperidine ring attached through the 4-carbon atom. This arrangement creates a three-dimensional molecular framework that facilitates specific interactions with biological targets through multiple binding modes.

The Simplified Molecular Input Line Entry System representation of this compound is documented as C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3, providing a standardized method for computational analysis and database searches. The International Chemical Identifier string further confirms the structural assignment: InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-16-12(17-13)10-6-8-14-9-7-10/h1-5,10,14H,6-9H2. These standardized identifiers ensure precise communication of the compound's structure across scientific disciplines and computational platforms.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole |

| CAS Registry Number | 280110-78-3 |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| SMILES | C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 |

| InChI Key | QGZRSHKENQEFIN-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from two distinct yet interconnected historical trajectories within heterocyclic chemistry. The 1,3,4-oxadiazole scaffold represents one of four possible isomeric arrangements of the oxadiazole ring system, distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered aromatic heterocycle. This particular isomer gained prominence due to its enhanced stability and favorable synthetic accessibility compared to its structural analogs.

The historical significance of the 1,3,4-oxadiazole framework in medicinal chemistry became apparent through the development of several clinically important pharmaceutical agents. Notable examples include raltegravir, an HIV integrase inhibitor that incorporates the 1,3,4-oxadiazole ring as a crucial structural element, alongside fenadiazole, zibotentan, and tiodazosin, each demonstrating the therapeutic potential of this heterocyclic system. These successful pharmaceutical applications established the 1,3,4-oxadiazole nucleus as a privileged structure in drug discovery programs.

Concurrent developments in piperidine chemistry provided the second foundational element for the target compound. Piperidine derivatives have experienced remarkable growth in synthetic methodology development, with recent advances encompassing intra- and intermolecular reactions leading to diverse structural variations. The six-membered saturated nitrogen heterocycle has proven particularly valuable in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties while maintaining structural rigidity necessary for specific biological interactions.

The synthesis of 1,3,4-oxadiazole derivatives has evolved through multiple methodological approaches, with key synthetic pathways involving the oxidation of tetrazoles in the presence of aldehydes and the reaction of tetrazoles with acyl chlorides. Both methods involve the controlled release of molecular nitrogen, providing efficient routes to the desired heterocyclic products. Alternative synthetic strategies have emerged through the development of cyclodehydrating agents such as phosphorus oxychloride, enabling the formation of 1,3,4-oxadiazole rings from hydrazide precursors.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry stems from its embodiment of multiple validated pharmacophores within a single molecular framework. The 1,3,4-oxadiazole moiety has demonstrated remarkable versatility in biological systems, exhibiting activities across diverse therapeutic areas including anticancer, antimicrobial, anti-inflammatory, antitubercular, anticonvulsant, and antihypertensive applications. This broad spectrum of biological activities positions the oxadiazole nucleus as a privileged structure capable of interacting with multiple cellular targets through varied mechanisms of action.

Contemporary research has revealed that 1,3,4-oxadiazole derivatives exert their biological effects through multiple molecular mechanisms, including the inhibition of growth factors, enzymes, and protein kinases that contribute to cellular proliferation and survival. Specific molecular targets identified for oxadiazole-containing compounds include thymidylate synthase, histone deacetylase, topoisomerase II, telomerase, and thymidine phosphorylase, each representing crucial components of cellular metabolism and DNA repair mechanisms. The ability to modulate these diverse targets demonstrates the potential for developing selective therapeutic agents based on the oxadiazole scaffold.

The piperidine component contributes additional pharmacological advantages through its established role in numerous successful pharmaceutical agents. Recent synthetic advances in piperidine chemistry have expanded the accessible chemical space, enabling the preparation of structurally diverse analogs through intramolecular cyclization reactions, asymmetric synthesis approaches, and metal-catalyzed methodologies. These developments have facilitated the exploration of structure-activity relationships within piperidine-containing drug candidates, leading to optimized compounds with enhanced potency and selectivity profiles.

Table 2: Biological Activity Spectrum of 1,3,4-Oxadiazole Derivatives

| Activity Type | Molecular Targets | Reference Examples |

|---|---|---|

| Anticancer | Thymidylate synthase, HDAC, Topoisomerase II | Various substituted derivatives |

| Antimicrobial | Cell wall synthesis enzymes | Broad-spectrum agents |

| Anti-inflammatory | Cyclooxygenase, Lipoxygenase | Multiple therapeutic candidates |

| Anticonvulsant | Sodium channels, GABA receptors | Central nervous system active compounds |

| Antihypertensive | Calcium channels, ACE | Cardiovascular therapeutic agents |

The integration of both pharmacophores in this compound creates opportunities for synergistic biological effects while potentially reducing the required dosing through enhanced target engagement. The phenyl substitution at the 5-position of the oxadiazole ring provides additional sites for structural modification, enabling the systematic exploration of substituent effects on biological activity and pharmacokinetic parameters. This structural flexibility has made the compound valuable as a lead structure for medicinal chemistry optimization programs.

The compound's presence in various chemical libraries and screening collections, including protein kinase inhibitor libraries and protein-protein interaction libraries, underscores its recognition as a pharmaceutically relevant scaffold. Its inclusion in these specialized collections reflects the compound's potential for discovering novel therapeutic agents through high-throughput screening approaches and structure-based drug design methodologies.

Properties

IUPAC Name |

2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375584 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-78-3 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazole Core

The key intermediate for the target compound is 2-amino-5-phenyl-1,3,4-oxadiazole or related precursors. A common approach involves the reaction of benzoic acid derivatives with hydrazine hydrate to form benzohydrazides, followed by cyclization with appropriate reagents to generate the oxadiazole ring.

- Starting Materials: Benzoic acids or derivatives (e.g., benzoic acid esters), hydrazine hydrate.

- Cyclization Agents: Orthoesters such as triethyl orthobenzoate or carbodiimides.

- Conditions: Reflux in suitable solvents (e.g., triethyl orthobenzoate) for 24 hours, followed by isolation of the oxadiazole compound by recrystallization.

For example, the synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine analogs involves refluxing isonicotinic acid hydrazide with triethyl orthobenzoate for 24 hours, yielding the oxadiazole ring with a phenyl substituent at the 5-position in high yield (~89.8%).

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- Yield Optimization: Attempts to improve yields by changing solvents (e.g., from pyridine to DMF) during coupling reactions were unsuccessful, often due to poor solubility of the oxadiazole products in common organic solvents.

- Side Reactions: Some reactions produce unidentifiable byproducts and leave small amounts of starting materials, indicating incomplete conversion or side reactions.

- Reaction Mechanism Insight: The displacement of chloroacetamide by piperidine is unusual and may proceed via nucleophilic addition to the oxadiazole ring carbon followed by elimination of the chloroacetamide anion.

- Alternative Synthetic Strategies: Carbodiimide-mediated coupling (using EDC and DMAP) can be used to form amide bonds in related oxadiazole derivatives but may give low yields due to difficulty in acid chloride formation from carboxylic acid precursors.

- Characterization: Intermediates and final products are typically characterized by NMR, IR spectroscopy, and melting point analysis to confirm structure and purity.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Key Intermediate | Benzohydrazide from benzoic acid and hydrazine |

| Cyclization Reagent | Triethyl orthobenzoate |

| Cyclization Conditions | Reflux, 24 h |

| Piperidine Introduction Method | Nucleophilic displacement on chloroacetamide |

| Piperidine Reaction Conditions | Ethanol, reflux at 82°C, several hours |

| Typical Yield of Final Product | Up to 63% |

| Common Side Issues | Poor solubility, byproducts, incomplete reactions |

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Antipsychotic Activity

A significant area of research involves the development of novel antipsychotic agents. Compounds based on the 1,3,4-oxadiazole structure have shown promising results in binding affinity studies to dopamine (D2) and serotonin receptors (5-HT1A and 5-HT2A). For instance:

- Binding Affinities : Research indicates that certain derivatives exhibit high affinity for D2 and 5-HT receptors, suggesting their potential as atypical antipsychotics with reduced side effects compared to traditional therapies .

| Compound | D2 Affinity (Ki) | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) |

|---|---|---|---|

| Compound 14 | 14.8 nM | 6.8 nM | 0.22 nM |

| Compound 22 | 23.0 nM | 4.6 nM | 1.1 nM |

These findings highlight the therapeutic promise of such compounds in treating schizophrenia and other mood disorders while minimizing extrapyramidal symptoms associated with conventional antipsychotics .

Central Nervous System (CNS) Activity

The oxadiazole-piperidine derivatives are being investigated for their CNS activity. The multireceptor affinity profile allows for potential treatments that target multiple pathways involved in mood regulation and psychotic symptoms . For example, compound 22 was noted to inhibit behaviors induced by neuroleptics without causing catalepsy in animal models, indicating a favorable side effect profile .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of these compounds:

- Study on Multireceptor Affinity : A comprehensive study synthesized various derivatives and evaluated their pharmacological profiles. The results demonstrated that compounds with specific substitutions on the phenyl ring showed enhanced receptor binding profiles compared to others .

- Behavioral Studies : In vivo studies assessed the behavioral impact of these compounds in rodent models. Notably, compound 22 exhibited significant efficacy in reducing hyperactivity without inducing typical antipsychotic side effects, suggesting its potential as a safer alternative .

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis in cancer cells . This inhibition prevents the proliferation of cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Physicochemical Properties

Table 4: Physicochemical Comparison

Key Insight : Bulkier substituents (e.g., tert-butyl) increase hydrophobicity (higher LogP), reducing aqueous solubility but improving lipid membrane permeability .

Biological Activity

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in drug development, particularly in the fields of anticancer and neuroprotective agents. This article aims to detail the biological activities associated with this compound, supported by relevant research findings and case studies.

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

CAS Number: 280110-78-3

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the activity of 1,2,4-oxadiazole derivatives against human tumor cell lines, demonstrating IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |

| Pleural Mesothelioma (PXF 1752) | 9.27 |

| Renal Cancer (RXF 486) | 1.143 |

These findings suggest that the incorporation of oxadiazole into piperidine structures can enhance anticancer activity.

Neuroprotective Effects

The neuroprotective potential of compounds containing oxadiazole has been explored in the context of neurodegenerative diseases. For example, certain derivatives have shown promise in protecting neural cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease . These compounds demonstrated effective inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission.

Table 2: Neuroprotective Activity

| Compound | AChE Inhibition (IC50 µM) | BChE Inhibition (IC50 µM) |

|---|---|---|

| Compound A | 10.76 ± 1.66 | 26.32 ± 3.11 |

| Compound B | 7.31 | 0.56 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as AChE and butyrylcholinesterase (BChE), which are crucial for maintaining cholinergic signaling in the brain.

- Antioxidant Properties : Many oxadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Cytotoxicity Against Tumor Cells : The ability to induce apoptosis in cancer cells through various pathways has been documented.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The results indicated that modifications to the oxadiazole ring significantly influenced the cytotoxic potency, with some derivatives achieving IC50 values lower than 10 µM across multiple cell lines .

Neuroprotective Study

Another research focused on the neuroprotective effects of oxadiazole derivatives in mouse models induced by amyloid-beta (Aβ) peptides. The study reported that certain compounds not only reduced Aβ levels but also improved cognitive functions as assessed by behavioral tests such as the Morris water maze .

Q & A

Q. What are the most reliable synthetic routes for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine, and how can reaction completion be optimized?

The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by coupling with piperidine derivatives. A common approach includes:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thiocarbohydrazide intermediate under acidic conditions.

- Step 2 : Coupling with a piperidine moiety using nucleophilic substitution or amide bond formation.

- Optimization : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, with ice-cold NaOH used to precipitate the product . Recrystallization from methanol improves purity. Adjusting stoichiometry of reactants (e.g., 1.2–1.5 equivalents of piperidine derivatives) enhances yield.

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : - and -NMR confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for protons) and oxadiazole aromatic protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z 272.12 for CHNO).

- Elemental Analysis : Confirms C, H, N, and O composition within ±0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

SAR studies should focus on:

- Modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like -NO or -Cl) or piperidine nitrogen (e.g., alkylation or acylation) to assess effects on bioactivity .

- Assays : Test against target enzymes (e.g., acetylcholinesterase for neurodegenerative applications) or microbial strains. For example, oxadiazole derivatives show antibacterial activity with MIC values ranging from 8–32 µg/mL .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Confirm initial findings with alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Crystallography : X-ray diffraction of ligand-target complexes (e.g., with kinases or GPCRs) clarifies binding modes and identifies false positives due to aggregation .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., fixed concentration ranges, control compounds) to minimize variability .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or EGFR kinases). A study showed a docking score of −9.2 kcal/mol for a related oxadiazole-piperidine analog .

- ADMET Prediction : Software like SwissADME calculates logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition risks. For example, increasing logP via lipophilic substituents may improve blood-brain barrier penetration .

Methodological Challenges

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to resolve impurities. A typical retention time for the parent compound is 6.8 min .

- LC-MS/MS : Identifies low-abundance byproducts (e.g., dealkylated or oxidized derivatives) with high sensitivity.

- Stability Studies : Accelerated degradation under heat (40°C) or UV light reveals labile functional groups (e.g., oxadiazole ring hydrolysis) .

Q. How can researchers address low yields in coupling reactions involving the piperidine moiety?

- Catalysis : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups during amide bond formation .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.